4-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride
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Overview
Description
4-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride is an organic compound that features a difluoromethoxy group, a methyl group, and a sulfonyl chloride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation reactions . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium hydroxide (KOH) and acids like hydrochloric acid (HCl). Solvents such as dimethylformamide (DMF) and dichloromethane (DCM) are often employed to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis.
Scientific Research Applications
4-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound can be used to modify biomolecules, such as proteins, through sulfonylation reactions, enabling the study of biological processes and the development of bioconjugates.
Industry: The compound is used in the production of agrochemicals, materials, and specialty chemicals, contributing to advancements in these fields.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound can react with amino groups in proteins, leading to the formation of sulfonamide bonds and potentially altering the protein’s function.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)-2-methylbenzene-1-sulfonyl chloride: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
4-(Difluoromethoxy)-3-methylbenzene-1-sulfonyl chloride: Similar structure but with the methyl group in a different position on the benzene ring.
Uniqueness
4-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and its interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(difluoromethoxy)-2-methylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O3S/c1-5-4-6(14-8(10)11)2-3-7(5)15(9,12)13/h2-4,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWPGOHRXSPSCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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